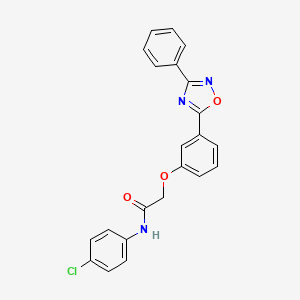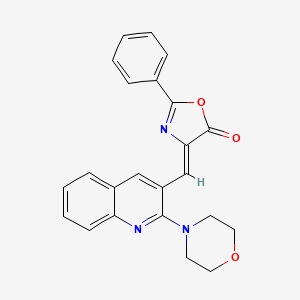
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, also known as MMQO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用机制
The mechanism of action of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is not fully understood. However, studies have shown that (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one inhibits the activity of the enzyme NADH:ubiquinone oxidoreductase, which is involved in the electron transport chain in mitochondria. This inhibition leads to a decrease in the production of ATP, which is essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to have various biochemical and physiological effects. Studies have shown that (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one induces apoptosis (programmed cell death) in cancer cells, inhibits angiogenesis (the formation of new blood vessels), and suppresses the migration and invasion of cancer cells. (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of NADH:ubiquinone oxidoreductase, making it an ideal tool for studying the electron transport chain in mitochondria. (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is also relatively stable and easy to handle in the lab. However, (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is also relatively expensive, which may limit its availability for some researchers.
未来方向
There are several future directions for the study of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one. One area of research is the development of new synthesis methods for (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the potential applications of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in other areas of research, such as neurodegenerative diseases and metabolic disorders, should be explored.
合成方法
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 2-morpholino-3-aminopyridine with 2-bromoacetophenone, followed by the reaction with 2-chloro-4,5-dicyano-1,3-benzenediol. Another method involves the reaction of 2-morpholino-3-aminopyridine with 2-bromoacetophenone, followed by the reaction with 2-chloro-4,5-dicyanoimidazole. The synthesis of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is a complex process that requires expertise in organic chemistry.
科学研究应用
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. One of the most significant applications of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is in the field of cancer research. Studies have shown that (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has also been shown to be effective in inhibiting the growth and metastasis of cancer cells.
属性
IUPAC Name |
(4Z)-4-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23-20(25-22(29-23)16-6-2-1-3-7-16)15-18-14-17-8-4-5-9-19(17)24-21(18)26-10-12-28-13-11-26/h1-9,14-15H,10-13H2/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIRMURUFPKBII-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C\4/C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

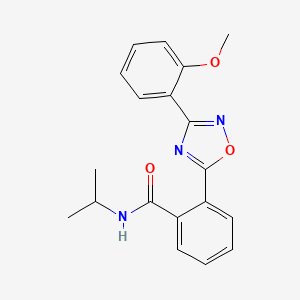
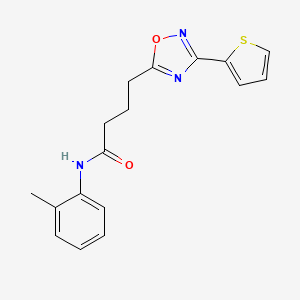

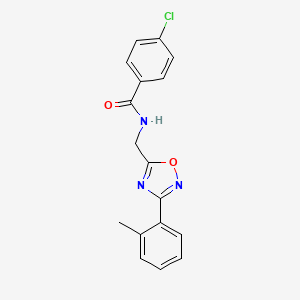
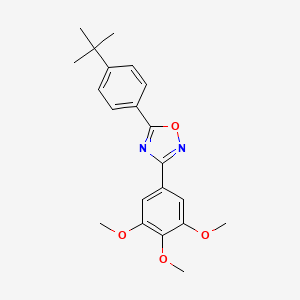
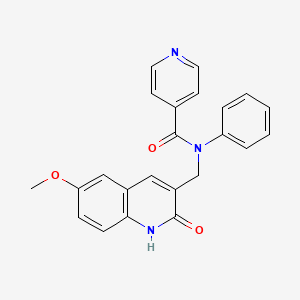
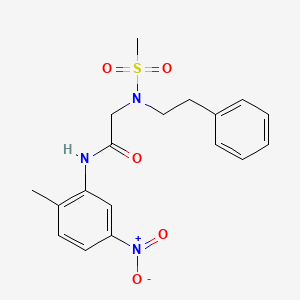
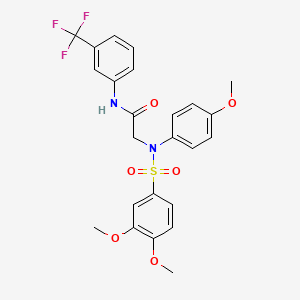
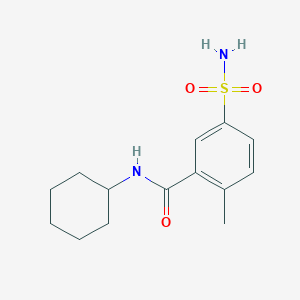
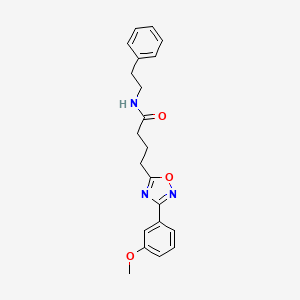
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)
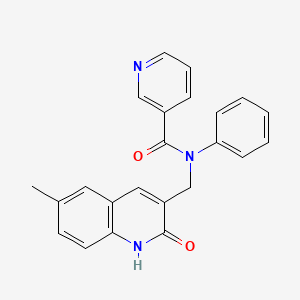
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)
